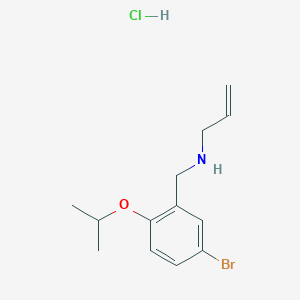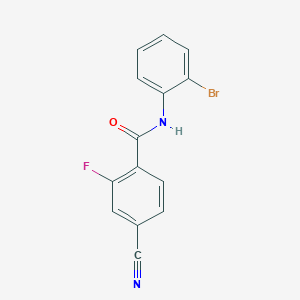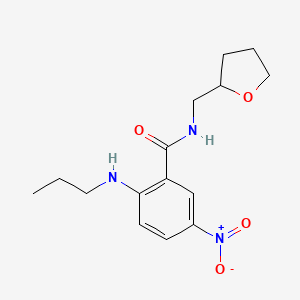![molecular formula C19H20N2O4 B4389867 ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)
ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate
説明
Ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate, also known as EPPA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPPA belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
作用機序
The mechanism of action of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects
ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator that is produced by COX-2. In addition, ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
実験室実験の利点と制限
One of the main advantages of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate is its potential as a therapeutic agent for various inflammatory and cancer-related diseases. However, there are also some limitations associated with the use of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate in lab experiments. For example, the solubility of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate in water is relatively low, which can make it difficult to administer in certain experimental settings. In addition, the toxicity of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate is not well understood, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for research on ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate. One area of interest is the development of more efficient synthesis methods for ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate, which could increase its availability for further research and potential therapeutic applications. Another area of interest is the elucidation of the exact mechanism of action of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate, which could provide insights into its potential therapeutic targets. Finally, further studies are needed to determine the safety and efficacy of ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate in animal models and clinical trials.
科学的研究の応用
Ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Studies have shown that ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate has also been shown to possess analgesic properties in animal models of pain, and its anti-tumor properties have been demonstrated in various cancer cell lines.
特性
IUPAC Name |
ethyl 4-[[2-oxo-2-(1-phenylethylamino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-19(24)15-9-11-16(12-10-15)21-18(23)17(22)20-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYMHILIFYWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4389797.png)
![N-(tert-butyl)-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4389799.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4389804.png)
![4-{[(5-bromo-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4389810.png)
![1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4389811.png)
![4-chloro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4389819.png)
![8-methoxy-6-nitro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4389822.png)

![2-cyclohexyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389827.png)


![3-(3-bromophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4389851.png)

![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)